N-(3,4-dimethylphenyl)-5-acetamido-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(3,4-dimethylphenyl)-5-acetamido-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes both acetamido and methylphenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-(3,4-dimethylphenyl)-5-acetamido-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazole ring:
Introduction of the acetamido group: This step involves the acylation of the triazole ring with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the methylphenyl groups: This can be done through a Friedel-Crafts alkylation reaction using methylbenzene and a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesizers and continuous flow reactors to scale up the process.
Chemical Reactions Analysis
N-(3,4-dimethylphenyl)-5-acetamido-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamido or methylphenyl groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3,4-dimethylphenyl)-5-acetamido-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-5-acetamido-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
N-(3,4-dimethylphenyl)-5-acetamido-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:
1,2,3-Triazole-4-carboxamide: Lacks the acetamido and methylphenyl groups, resulting in different chemical and biological properties.
5-Acetamido-1,2,3-triazole:
N-(4-methylphenyl)-1,2,3-triazole: Contains the methylphenyl group but lacks the acetamido group, affecting its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
5-acetamido-N-(3,4-dimethylphenyl)-1-(4-methylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-12-5-9-17(10-6-12)25-19(21-15(4)26)18(23-24-25)20(27)22-16-8-7-13(2)14(3)11-16/h5-11H,1-4H3,(H,21,26)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRALIZKRJRVOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)C)C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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